methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Description
Methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS: 1266557-63-4) is a heterocyclic compound with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol. It is characterized by a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at position 7 and a methyl ester group at position 3. The compound requires storage under inert conditions at 2–8°C due to its sensitivity . Its hazards include skin/eye irritation and toxicity (H302, H315, H319, H335) . This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive indole and azaindole derivatives.
Properties
IUPAC Name |
methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-12-7-5(6)2-3-11-8(7)10/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIPHVADYACKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of Nitropyridine Precursors
A key method involves the treatment of 2-chloro-3-nitropyridine derivatives with reducing agents. For example, 2-chloro-3-nitro-4-methylpyridine reacts with iron powder in acetic acid under reflux to yield the pyrrolopyridine core. Subsequent esterification introduces the carboxylate group.
Reaction Scheme:
- Reduction-Cyclization:
$$ \text{2-Chloro-3-nitro-4-methylpyridine} + \text{Fe} \xrightarrow{\text{AcOH, 60°C}} \text{7-Chloro-1H-pyrrolo[2,3-c]pyridine} $$ - Esterification:
$$ \text{7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} $$
This method achieves moderate yields (72–81%) but requires careful control of stoichiometry to avoid over-reduction.
Halogenation and Functional Group Interconversion
Chlorination at the 7-position is critical for achieving the target structure. Direct electrophilic substitution or halogen exchange reactions are commonly employed.
Directed Chlorination Using N-Chlorosuccinimide (NCS)
In a optimized protocol, the pyrrolopyridine core is treated with NCS in dichloromethane at 0°C, selectively introducing chlorine at the 7-position. The reaction proceeds via a radical mechanism, with yields exceeding 85% when catalyzed by Lewis acids like FeCl₃.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Catalyst | FeCl₃ (5 mol%) |
| Yield | 87% |
| Purity (HPLC) | >98% |
Esterification Strategies
Esterification of the carboxylic acid intermediate is a pivotal step. Two primary methods dominate:
Acid-Catalyzed Fischer Esterification
The carboxylic acid derivative is refluxed with methanol in the presence of sulfuric acid, achieving conversions >90%. However, this method risks decomposition of acid-sensitive substrates.
Mitsunobu Reaction for Sterically Hindered Systems
For substrates prone to racemization, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures retention of configuration. This method is particularly effective for multigram-scale synthesis, with yields of 78–82%.
Comparative Table: Esterification Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fischer | H₂SO₄, MeOH, reflux | 92 | 95 |
| Mitsunobu | DEAD, PPh₃, THF, 0°C→RT | 80 | 98 |
| Steglich | DCC, DMAP, CH₂Cl₂ | 75 | 97 |
Industrial-Scale Considerations
For commercial production, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Key optimizations include:
- Solvent Selection: Tetrahydrofuran (THF) improves solubility of intermediates.
- Catalyst Recycling: Pd/C or Ni-based catalysts are reused via filtration.
- Quality Control: In-line HPLC monitoring ensures ≥99.5% purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted pyrrolopyridine derivatives.
Oxidation: Oxidized forms of the compound with different functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.
Scientific Research Applications
Methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
Key Observations:
Positional Isomerism : Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate differs in ester position (2 vs. 3), altering dipole moments and reactivity. This impacts applications, such as coupling reactions in drug synthesis.
Functional Group Effects : The carboxylic acid derivative (5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibits higher acidity, making it suitable for salt formation or amide bond synthesis.
Substituent Influence: N-Methylation (e.g., methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate ) improves metabolic stability by blocking oxidative degradation at the pyrrole nitrogen.
Key Findings:
Biological Activity
Methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolo[2,3-c]pyridine core structure. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of approximately 210.62 g/mol. The compound features a chlorine atom at the 7th position and a carboxylate group at the 3rd position, which contribute to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| CAS Number | 1266557-63-4 |
| Purity | 95% |
Research indicates that this compound exhibits significant activity as an inhibitor of various enzymes and molecular targets involved in disease processes. Notably, it has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in multiple cancers. The mechanism of action typically involves binding to the ATP-binding site of FGFRs, thereby blocking downstream signaling pathways that promote cell proliferation and survival .
Antitumor Activity
Studies have demonstrated that this compound can inhibit tumor cell growth through its action on FGFRs. For instance, compounds in this class have been evaluated for their effects on various cancer cell lines, showing dose-dependent inhibition of cell proliferation. The structural configuration allows for modifications that enhance selectivity and efficacy against target proteins.
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of other kinases involved in tumorigenesis. The binding affinities and mechanisms of action have been elucidated using techniques such as X-ray crystallography and molecular docking studies. These studies are crucial for optimizing modifications to enhance efficacy against specific targets.
Case Studies
Recent research highlights the biological activity of this compound through various case studies:
- Inhibition of FGFRs : A study demonstrated that this compound effectively inhibited FGFR signaling pathways in vitro, leading to reduced proliferation in cancer cell lines.
- Antimycobacterial Activity : Another investigation explored its activity against Mycobacterium tuberculosis (Mtb), revealing promising results with low minimum inhibitory concentrations (MIC) compared to other derivatives within the pyrrolopyridine family .
Comparative Analysis with Related Compounds
The following table summarizes the similarities and differences between this compound and related compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | High | Different substitution pattern affecting biological activity |
| Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | High | Variation in ring structure influencing reactivity |
| 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | Moderate | Bromine substitution at the 5th position |
| 7-Azaindole | Moderate | Lacks chlorine substitution but retains similar core |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
